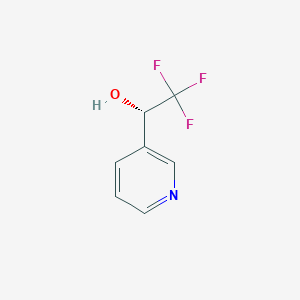
(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol
描述
(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. With the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol, this compound exhibits interesting pharmacological profiles that merit detailed exploration.
The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity. The InChI key for this compound is LHXKPHQPUHHFQW-LURJTMIESA-N, and it is recognized under CAS number 1226507-66-9.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds often show significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group may enhance these effects due to increased membrane permeability and interaction with bacterial enzymes.
- Anticancer Potential : Compounds with similar structures have been investigated for their potential as anticancer agents. They may inhibit specific kinases or enzymes involved in cancer cell proliferation. For instance, some studies have demonstrated that pyridine derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of pyridine derivatives found that several compounds exhibited Minimum Inhibitory Concentrations (MICs) in the range of 0.25–1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . While specific data on this compound is limited, its structural similarities suggest potential effectiveness.
Anticancer Activity
In vitro studies have shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 0.126 | Strong inhibitory effect |
| Compound B | MCF10A (Normal) | 19.011 | Less effect on non-cancer cells |
The selectivity index of these compounds indicates a promising therapeutic window for targeting cancer cells while minimizing toxicity to normal cells .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit PIM kinases, which play a role in cell survival and proliferation.
- Enzyme Interaction : The trifluoromethyl group can enhance binding affinity to enzymes involved in metabolic pathways or signal transduction.
Case Studies
Recent case studies involving fluorinated compounds highlight the importance of structural modifications in enhancing biological activity:
- Study on Fluorinated Pyridines : A series of fluorinated pyridines were tested for their anticancer properties, revealing that those with trifluoromethyl groups exhibited significantly improved activity against resistant cancer cell lines.
- Toxicity Assessment : In vivo studies showed favorable safety profiles for related compounds when administered at high doses in animal models without significant acute toxicity .
属性
IUPAC Name |
(1S)-2,2,2-trifluoro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKPHQPUHHFQW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















